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Compound of Interest

Compound Name: Diallyl adipate

Cat. No.: B166010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

diallyl adipate, a key monomer in polymer synthesis with potential applications in various

fields, including drug delivery systems. This document details the core spectroscopic

techniques used for its characterization, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental

protocols, quantitative data summaries, and visual representations of key processes are

provided to support researchers in their understanding and utilization of this compound.

Core Spectroscopic Data
The structural elucidation and characterization of diallyl adipate are primarily achieved through

a combination of spectroscopic methods. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Diallyl Adipate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.92 m 2H -CH=CH₂

~5.30 dd 2H -CH=CH₂(trans)

~5.24 dd 2H -CH=CH₂(cis)

~4.58 d 4H -O-CH₂-CH=

~2.35 t 4H -CO-CH₂-

~1.68 m 4H -CO-CH₂-CH₂-

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data for Diallyl Adipate
Chemical Shift (δ) ppm Assignment

~172.6 C=O

~132.3 -CH=CH₂

~118.4 -CH=CH₂

~65.2 -O-CH₂-

~33.9 -CO-CH₂-

~24.2 -CO-CH₂-CH₂-

Solvent: CDCl₃. Data interpreted from publicly available spectra.

Table 3: Key IR Absorption Bands for Diallyl Adipate
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1645 Medium C=C stretch (alkene)

~1170 Strong C-O stretch (ester)

~990, ~920 Strong =C-H bend (alkene)

Table 4: Mass Spectrometry Fragmentation Data for
Diallyl Adipate

m/z Proposed Fragment Ion

226 [M]⁺ (Molecular Ion)

185 [M - C₃H₅]⁺

169 [M - OC₃H₅]⁺

143 [M - C₆H₉O]⁺

125 [C₆H₅O₃]⁺

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of

diallyl adipate.

Methodology:
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Sample Preparation:

Accurately weigh approximately 10-20 mg of diallyl adipate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H

and δ = 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in diallyl adipate.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Place a small drop of neat diallyl adipate directly onto the center of the ATR crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Collect a background spectrum of the clean, empty ATR crystal before

running the sample.

Data Processing:
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of diallyl adipate.

Methodology:

Sample Introduction (Gas Chromatography - GC-MS):

Sample Preparation: Dilute a small amount of diallyl adipate in a volatile solvent such as

dichloromethane or ethyl acetate.

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15

°C/min.

Carrier Gas: Helium.

Mass Spectrometer Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: 35-300 m/z.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Processing:
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Identify the molecular ion peak.

Analyze the fragmentation pattern by identifying the major fragment ions and proposing

their structures.

Compare the obtained spectrum with library spectra for confirmation.

Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to

diallyl adipate.

Synthesis of Diallyl Adipate
The synthesis of diallyl adipate is typically achieved through the Fischer esterification of adipic

acid with allyl alcohol in the presence of an acid catalyst.

Adipic Acid
HOOC(CH₂)₄COOH

Esterification
(Heat, Reflux)

Allyl Alcohol (2 eq.)
CH₂=CHCH₂OH

Acid Catalyst
(e.g., H₂SO₄)

Diallyl Adipate
(CH₂=CHCH₂OOC(CH₂)₄COOCH₂CH=CH₂)

Water
(byproduct)

Click to download full resolution via product page

Figure 1: Synthesis of Diallyl Adipate via Fischer Esterification.

Experimental Workflow for Spectroscopic Analysis
This workflow outlines the logical sequence of steps for the comprehensive spectroscopic

characterization of a diallyl adipate sample.
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Figure 2: Experimental workflow for the spectroscopic analysis of diallyl adipate.

Hypothetical Metabolic Pathway of Diallyl Adipate
While specific metabolic pathways for diallyl adipate are not extensively documented, a

plausible route can be inferred from the metabolism of similar ester compounds. The initial step

would likely involve hydrolysis by esterases, followed by oxidation of the resulting allyl alcohol

and adipic acid.
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Figure 3: A hypothetical metabolic pathway for diallyl adipate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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